Product packaging for [(2-Chlorophenyl)amino](oxo)acetic acid(Cat. No.:CAS No. 77901-50-9)

[(2-Chlorophenyl)amino](oxo)acetic acid

Cat. No.: B2375143
CAS No.: 77901-50-9
M. Wt: 199.59
InChI Key: DAGYXODVKQOVPJ-UHFFFAOYSA-N
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Description

Chemical Structure and Classification within Organic Chemistry Context

(2-Chlorophenyl)aminoacetic acid is an N-aryl substituted derivative of oxamic acid. nih.gov Its structure is characterized by a 2-chlorophenyl group attached to a nitrogen atom, which is part of an oxamic acid moiety. The oxamic acid component consists of a two-carbon chain with a carboxylic acid group and an amide group.

The key functional groups present in the molecule are:

Aromatic ring (chlorophenyl group)

Amide linkage (-NH-C=O)

Carboxylic acid group (-COOH)

Halogen (chlorine) substituent

Due to these functional groups, the compound is classified as an N-aryl oxamic acid, a subclass of carboxylic acids and amides. The presence of both acidic (carboxylic acid) and neutral (amide) functionalities, along with the substituted aromatic ring, imparts specific chemical properties and reactivity to the molecule.

Chemical and Physical Properties of (2-Chlorophenyl)aminoacetic acid
PropertyValue
Molecular FormulaC8H6ClNO3 hit2lead.com
Molecular Weight199.59 g/mol biosynth.com
CAS Number77901-50-9 hit2lead.com
AppearanceSolid
Melting Point175 °C biosynth.com

Rationale for Academic Investigation of (2-Chlorophenyl)aminoacetic acid

The academic interest in (2-Chlorophenyl)aminoacetic acid and its analogs stems from their diverse potential applications, primarily in the fields of medicinal chemistry and materials science. Research has been driven by the pursuit of new molecules with specific biological activities or useful chemical properties.

Key areas of investigation include:

Enzyme Inhibition: Oxamic acid derivatives are known to be inhibitors of various enzymes. For instance, they can act as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme involved in anaerobic glycolysis. Inhibition of LDH is a target for cancer therapy.

Antimicrobial and Fungicidal Activity: N-aryl oxamic acids and related compounds have been explored for their potential as antimicrobial and fungicidal agents. researchgate.netmdpi.com The specific substitution pattern on the phenyl ring can significantly influence their biological activity.

Synthetic Intermediates: These compounds serve as versatile building blocks in organic synthesis. The presence of multiple reactive sites allows for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications. bohrium.comnih.gov Copper-catalyzed cross-coupling reactions involving N-aryl oxamates have been developed for the synthesis of these compounds. researchgate.netnih.govresearchgate.net

Ligands for Metal Complexes: The carboxylic acid and amide groups can act as coordination sites for metal ions, making them potential ligands in coordination chemistry. These metal complexes may exhibit interesting catalytic or biological properties.

Overview of Current Research Landscape Pertaining to Structurally Related Compounds

The research on (2-Chlorophenyl)aminoacetic acid is part of a broader investigation into the properties and applications of N-substituted oxamic acid derivatives. By modifying the substituent on the aryl ring and the nature of the oxamic acid backbone, researchers can fine-tune the properties of these molecules.

Structurally related compounds and their research focus:

Substituted N-Aryloxamic Acids: Researchers are actively synthesizing and evaluating a wide range of N-aryloxamic acids with different substituents on the phenyl ring (e.g., nitro, methyl, other halogens). researchgate.net These studies aim to establish structure-activity relationships, which are crucial for designing more potent and selective compounds. For example, N-(p-chlorophenyl)oxamic acid and N-p-nitrophenyl oxamic acid have also been synthesized and studied for their biocidal properties. biosynth.comresearchgate.net

N-(Thiophen-2-yl) Nicotinamide Derivatives: These compounds, which share a similar amide linkage, have been designed and synthesized as potential fungicides. mdpi.com This highlights the interest in amide-containing heterocyclic compounds for agricultural applications.

N-Aryl-succinamic and -glutaramide Acids: Analogous compounds where the oxamic acid moiety is replaced by succinic acid or glutaric acid linkers, such as N-(2-Chlorophenyl)succinamic acid and N-(2-Chlorophenyl)glutaramide acid, are also being investigated. nih.govsigmaaldrich.com These studies help to understand the importance of the dicarbonyl backbone for biological activity.

Metabolites of Pharmaceuticals: Interestingly, N-(2-hydroxyethyl)-oxamic acid has been identified as a metabolite of the drug metronidazole, formed by the action of intestinal bacteria. nih.gov This underscores the relevance of oxamic acid derivatives in understanding drug metabolism.

The ongoing research on this class of compounds continues to uncover new synthetic methodologies and potential applications, ensuring that (2-Chlorophenyl)aminoacetic acid and its relatives will remain an active area of chemical investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO3 B2375143 [(2-Chlorophenyl)amino](oxo)acetic acid CAS No. 77901-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGYXODVKQOVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chlorophenyl Aminoacetic Acid and Its Analogues

Strategic Retrosynthetic Analysis of the (2-Chlorophenyl)amino](oxo)acetic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The core of the (2-Chlorophenyl)aminoacetic acid scaffold is an amide bond formed between a 2-chloroaniline (B154045) moiety and an oxamic acid fragment.

A primary retrosynthetic disconnection of the target molecule involves cleaving the amide C-N bond. This disconnection points to two key synthons: a 2-chlorophenylamino cation and an oxalyl anion. These synthons, in turn, correspond to the practical starting materials: 2-chloroaniline and an activated form of oxalic acid.

Figure 1: Retrosynthetic Disconnection of (2-Chlorophenyl)aminoacetic acid

This analysis suggests that the most straightforward synthetic approach would be the acylation of 2-chloroaniline with a suitable oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate (B1200264).

Development and Optimization of Novel Synthetic Pathways for (2-Chlorophenyl)amino](oxo)acetic acid

Building upon the retrosynthetic analysis, several synthetic pathways can be envisioned and optimized for the preparation of (2-Chlorophenyl)aminoacetic acid.

A common and effective method involves the reaction of 2-chloroaniline with an excess of diethyl oxalate. This reaction is typically carried out by refluxing the neat reactants or in a suitable high-boiling solvent. The initial product is the corresponding ethyl ester, which can then be hydrolyzed under basic conditions (e.g., using sodium or potassium hydroxide) to yield the desired carboxylic acid.

Reaction Scheme 1: Synthesis via Diethyl Oxalate

Esterification: 2-Chloroaniline + Diethyl oxalate → Ethyl (2-chlorophenyl)aminoacetate + Ethanol

Hydrolysis: Ethyl (2-chlorophenyl)aminoacetate + NaOH → (2-Chlorophenyl)aminoacetic acid sodium salt + Ethanol

Acidification: (2-Chlorophenyl)aminoacetic acid sodium salt + HCl → (2-Chlorophenyl)aminoacetic acid + NaCl

An alternative approach involves the use of a more reactive acylating agent like oxalyl chloride. This reaction is generally faster and can be performed at lower temperatures, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. However, the high reactivity and moisture sensitivity of oxalyl chloride require careful handling.

Recent advancements have focused on developing one-pot synthetic methodologies to improve efficiency and reduce waste. For instance, a one-pot synthesis could involve the direct reaction of 2-chloroaniline with oxalic acid in the presence of a coupling agent, or the in-situ generation of a reactive oxalic acid derivative.

Exploration of Green Chemistry Principles in the Synthesis of (2-Chlorophenyl)amino](oxo)acetic acid

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of (2-Chlorophenyl)aminoacetic acid can be made more environmentally benign through several strategies.

One key area of improvement is the choice of solvent. Traditional syntheses often employ volatile organic compounds (VOCs). Greener alternatives include the use of water, supercritical fluids, or biodegradable solvents like cyclopentyl methyl ether (CPME). nih.gov The development of solvent-free reaction conditions, for example, by utilizing microwave irradiation, also represents a significant step towards a more sustainable process.

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. rsc.org Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions with high selectivity. nih.gov For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the synthesis of various amides, potentially offering a viable route to (2-Chlorophenyl)aminoacetic acid with reduced environmental impact. nih.gov

Furthermore, minimizing the use of stoichiometric reagents and protecting groups aligns with the principles of atom economy. Direct catalytic methods that avoid the need for activating agents are highly desirable from a green chemistry perspective.

Catalytic Approaches in the Formation of the (2-Chlorophenyl)amino](oxo)acetic Acid Moiety

Catalysis plays a crucial role in modern organic synthesis, offering pathways that are more efficient, selective, and sustainable. Several catalytic strategies can be applied to the formation of the amide bond in (2-Chlorophenyl)aminoacetic acid.

Transition Metal Catalysis: Copper-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg reaction, have been successfully employed for the synthesis of N-aryloxamates. researchgate.net This approach involves the coupling of an aryl halide with an oxamate (B1226882) ester in the presence of a copper catalyst. While this would represent a convergent synthesis, a more direct approach would be the catalytic amidation of an oxalic acid derivative with 2-chloroaniline.

Ruthenium catalysts have been explored for the ortho-acylation of anilines with α-oxocarboxylic acids, which could be adapted for the synthesis of the target molecule. rsc.org

Organocatalysis: The use of small organic molecules as catalysts has gained significant attention. Boronic acid derivatives, for example, have been shown to catalyze the direct amidation of carboxylic acids with amines. This method avoids the use of transition metals and often proceeds under mild conditions.

Novel Catalytic Systems: Deep eutectic solvents (DESs) have emerged as promising green and reusable catalytic systems. nih.gov A DES like a mixture of choline (B1196258) chloride and zinc chloride can act as both the solvent and the catalyst for N-acylation reactions, potentially offering a simple and efficient protocol for the synthesis of (2-Chlorophenyl)aminoacetic acid. nih.gov

Manganese catalysis has also been investigated for N-formylation reactions using oxalic acid as a carbon monoxide surrogate, highlighting the potential for earth-abundant and less toxic metals in related transformations. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches

Method Reagents Catalyst Advantages Disadvantages
Classical Synthesis 2-Chloroaniline, Diethyl oxalate None (thermal) Simple, established procedure High temperatures, potential for side products
Green Synthesis 2-Chloroaniline, Oxalic acid Lipase (e.g., CALB) Mild conditions, high selectivity, environmentally friendly Enzyme cost and stability can be a concern

| Catalytic Synthesis | 2-Chloroaniline, Oxalic acid derivative | Copper, Ruthenium, or Boronic acid | High efficiency, potential for lower temperatures | Catalyst cost and removal, potential for metal contamination |

Mechanistic Studies of Chemical Reactivity and Transformations of 2 Chlorophenyl Aminoacetic Acid

Investigation of Reaction Mechanisms Involving the Carboxylic Acid and Amide Functionalities

The carboxylic acid and amide groups in (2-Chlorophenyl)aminoacetic acid are the primary sites for many of its characteristic reactions. These reactions typically proceed through nucleophilic acyl substitution mechanisms.

The carboxylic acid moiety can undergo esterification , most commonly through the Fischer esterification mechanism when heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com The reversible nature of this reaction often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Table 1: Key Steps in Fischer Esterification of (2-Chlorophenyl)aminoacetic acid

StepDescription
1Protonation of the carbonyl oxygen of the carboxylic acid.
2Nucleophilic attack by the alcohol on the carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Proton transfer from the attacking alcohol to one of the hydroxyl groups.
5Elimination of water as a leaving group.
6Deprotonation to yield the final ester product.

The amide functionality, while generally less reactive than a carboxylic acid due to resonance stabilization, can also participate in nucleophilic acyl substitution reactions. For instance, the carboxylic acid can be activated to facilitate the formation of a new amide bond. A common method for this is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). In this process, the carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group and is readily attacked by an amine nucleophile to form the desired amide, with dicyclohexylurea as a byproduct.

Furthermore, the amide nitrogen's lone pair of electrons delocalized into the carbonyl group makes the amide less basic and the carbonyl carbon less electrophilic compared to a ketone. Hydrolysis of the amide bond, to regenerate the carboxylic acid and 2-chloroaniline (B154045), can be achieved under acidic or basic conditions, typically requiring heat.

Electrophilic and Nucleophilic Substitution Reactions of the Chlorophenyl Moiety

The chlorophenyl ring of (2-Chlorophenyl)aminoacetic acid can undergo both electrophilic and nucleophilic substitution reactions, though its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The chloro group is an ortho-, para-directing deactivator for electrophilic aromatic substitution. ucalgary.ca The deactivating nature arises from its electron-withdrawing inductive effect, while the ortho-, para-directing influence is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The amino(oxo)acetyl group [-NHC(O)COOH] is also generally considered a deactivating group due to the electron-withdrawing nature of the two carbonyl groups. As a deactivating group attached to the nitrogen, it directs incoming electrophiles to the meta position relative to the nitrogen. The combined effect of these two groups makes the ring significantly less reactive towards electrophiles than benzene. Any electrophilic substitution would likely occur at positions ortho or para to the chlorine and meta to the amino group, with the precise location depending on the reaction conditions and the specific electrophile.

Nucleophilic Aromatic Substitution (NAS): The direct nucleophilic substitution of the chlorine atom on the aromatic ring is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In (2-Chlorophenyl)aminoacetic acid, the amino(oxo)acetyl group is not a sufficiently strong activating group for NAS. Therefore, harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, would likely be necessary to achieve substitution of the chlorine atom.

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The functional groups of (2-Chlorophenyl)aminoacetic acid provide multiple handles for derivatization to synthesize a variety of analogues.

The carboxylic acid is a versatile starting point for the synthesis of esters, amides, and acid chlorides. As previously mentioned, esters can be readily prepared via Fischer esterification with various alcohols. masterorganicchemistry.commasterorganicchemistry.comAmides can be synthesized by first converting the carboxylic acid to a more reactive species. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride. This highly electrophilic intermediate can then react with a wide range of primary or secondary amines to form the desired amide derivatives. Alternatively, coupling agents like DCC can be used to directly form amides from the carboxylic acid and an amine.

The amide functionality itself can be a target for modification, although it is less straightforward. For instance, dehydration of the primary amide could potentially yield a nitrile, though this is not a common reaction for N-substituted amides of this type.

Table 2: Summary of Derivatization Strategies

Functional GroupReagent(s)Product
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidSOCl₂ or (COCl)₂Acid Chloride
Acid ChlorideAmineAmide
Carboxylic AcidAmine, DCCAmide

Oxidative and Reductive Transformations of (2-Chlorophenyl)aminoacetic acid

The oxidative and reductive transformations of (2-Chlorophenyl)aminoacetic acid can target different parts of the molecule depending on the reagents and conditions employed.

Oxidative Transformations: The aromatic ring is generally resistant to oxidation except under harsh conditions that would likely lead to degradation of the entire molecule. The amide linkage can also be subject to oxidation. For instance, the oxidation of related N-arylhydroxamic acids has been shown to yield nitroso compounds and other products. rsc.org While (2-Chlorophenyl)aminoacetic acid is not a hydroxamic acid, strong oxidizing agents could potentially affect the N-H bond or the aromatic ring. The oxidative decarboxylation of oxamic acids to generate carbamoyl (B1232498) radicals is a known process, which can then be used in various coupling reactions. rsc.org

Reductive Transformations: Several functional groups in the molecule are susceptible to reduction. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (2-((2-chlorophenyl)amino)-2-oxoethyl)methanol.

The chloro group on the aromatic ring can be removed via catalytic hydrogenation, a process known as hydrodehalogenation. rsc.org This is often achieved using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. This reaction would convert (2-Chlorophenyl)aminoacetic acid into amino(oxo)acetic acid.

Furthermore, under certain conditions, the amide carbonyl group could be reduced to a methylene (B1212753) group (CH₂), converting the amide to an amine, although this typically requires very strong reducing agents and harsh conditions. The selective reduction of nitroarenes to N-arylhydroxylamines using reagents like zinc in a CO₂/H₂O system has been reported, but this is not directly applicable to the chloro-substituted compound. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Chlorophenyl Aminoacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This section would have delved into the 1H and 13C NMR spectral data of (2-Chlorophenyl)aminoacetic acid. Such data is crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. Without experimental spectra, a discussion of expected chemical shifts, coupling constants, and signal multiplicities would be purely theoretical and speculative.

Comprehensive Mass Spectrometric Analysis (HRMS, MS/MS) for Molecular Identity and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) would further elucidate its structure by analyzing the fragmentation patterns. The lack of available mass spectra for (2-Chlorophenyl)aminoacetic acid means that its characteristic fragmentation pathways remain uncharacterized in the public domain.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. An analysis of these spectra would provide a unique "fingerprint" for (2-Chlorophenyl)aminoacetic acid, confirming the presence of key structural motifs such as the carboxylic acid, amide, and chlorinated aromatic ring. Without access to this data, a detailed vibrational analysis is not possible.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods like HPLC and GC-MS are essential for assessing the purity of a compound and for its separation and identification within a mixture. The development of a robust analytical method would require specific parameters such as the choice of column, mobile phase composition, and detector settings. No published methods or retention data for (2-Chlorophenyl)aminoacetic acid were found.

Computational and Theoretical Investigations of 2 Chlorophenyl Aminoacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (2-Chlorophenyl)aminoacetic acid. These calculations can determine the distribution of electrons within the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). For (2-Chlorophenyl)aminoacetic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and oxo groups, and the nitrogen atom, while the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential.

Table 1: Hypothetical Quantum Chemical Properties of (2-Chlorophenyl)aminoacetic acid

PropertyPredicted ValueSignificance
HOMO Energy (eV)-7.5Electron-donating ability
LUMO Energy (eV)-1.2Electron-accepting ability
HOMO-LUMO Gap (eV)6.3Chemical reactivity and stability
Electronegativity (χ) (eV)4.35Tendency to attract electrons
Chemical Hardness (η) (eV)3.15Resistance to deformation of the electron cloud
Electrophilicity Index (ω) (eV)3.01Propensity to accept electrons

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of (2-Chlorophenyl)aminoacetic acid

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis of (2-Chlorophenyl)aminoacetic acid aims to identify the most stable arrangement of its atoms in space (i.e., its preferred conformation).

The molecule possesses several rotatable bonds, including the C-N bond linking the phenyl ring to the amino group, and the C-C bond of the oxoacetic acid moiety. The relative orientation of the 2-chlorophenyl group with respect to the rest of the molecule is of particular interest. A study on the related compound, N-(2-Chlorophenyl)-succinamic acid, revealed that the conformation of the N-H bond in the amide segment is trans to the C=O bond, and the amide hydrogen is syn to the ortho-chloro group in the benzene ring nih.gov. This suggests that a similar intramolecular hydrogen bond or steric interaction might influence the conformation of (2-Chlorophenyl)aminoacetic acid.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. These simulations can also provide insights into the molecule's flexibility and how it might interact with its environment, such as a solvent or a biological receptor. For amino acids and their derivatives, MD simulations are crucial for understanding their behavior in solution asianpubs.org.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of (2-Chlorophenyl)aminoacetic acid, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule. For (2-Chlorophenyl)aminoacetic acid, characteristic vibrational frequencies would be expected for the N-H stretching, C=O stretching (from both the carboxylic acid and the amide), C-N stretching, and vibrations associated with the chlorinated benzene ring. For instance, studies on related oxamic acid complexes have utilized theoretical calculations to aid in the assignment of experimental IR spectra researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. These predictions are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. The calculated NMR parameters for different possible conformers can be compared with experimental data to determine the most likely conformation in solution. The ORCA program is one example of a computational tool used for predicting NMR spectra faccts.de.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 2: Predicted Spectroscopic Data for (2-Chlorophenyl)aminoacetic acid

SpectroscopyPredicted Feature
IR (cm⁻¹)~3300 (N-H stretch), ~1750 (C=O stretch, acid), ~1680 (C=O stretch, amide), ~1590 (C=C stretch, aromatic)
¹H NMR (ppm)7.0-8.0 (aromatic protons), 9.0-10.0 (amide proton), 11.0-12.0 (carboxylic acid proton)
¹³C NMR (ppm)115-140 (aromatic carbons), 160-170 (carbonyl carbons)

Note: These are approximate predicted values based on typical ranges for these functional groups.

In Silico Modeling for Structure-Property Relationship Studies

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be employed to establish a mathematical relationship between the chemical structure of (2-Chlorophenyl)aminoacetic acid and its derivatives and their biological activities or physicochemical properties. researchgate.netpensoft.net

QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For example, QSAR studies have been successfully applied to series of N-arylanthranilic acids to understand their anti-inflammatory activity nih.gov.

In the context of (2-Chlorophenyl)aminoacetic acid, QSAR studies could be used to explore how modifications to the phenyl ring (e.g., changing the position or nature of the substituent) or the acetic acid side chain affect a particular property of interest. This approach is widely used in drug discovery and materials science to accelerate the development of new compounds with desired characteristics.

Research Applications and Interdisciplinary Contexts of 2 Chlorophenyl Aminoacetic Acid

(2-Chlorophenyl)aminoacetic Acid as a Versatile Building Block in Organic Synthesis

(2-Chlorophenyl)aminoacetic acid possesses multiple reactive sites—the carboxylic acid, the amide, and the chlorinated phenyl ring—making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The general reactivity of N-aryl oxamic acids suggests several synthetic pathways where this compound could be employed.

Key functional groups and their synthetic potential:

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of other functionalities. It can also participate in decarboxylation reactions under certain conditions.

Amide Linkage: The amide bond can be hydrolyzed or can participate in cyclization reactions. The nitrogen atom's nucleophilicity can be modulated for various transformations.

Chlorinated Phenyl Ring: The chlorine atom can be a site for nucleophilic aromatic substitution or can be involved in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

One of the primary applications for compounds of this type is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. For instance, derivatives of amino acids are widely used as starting materials for the synthesis of quinazolinones, benzodiazepines, and other fused heterocyclic systems. The general strategy often involves the condensation of the amino acid derivative with a suitable bifunctional reagent, leading to cyclization.

Table 1: Potential Heterocyclic Scaffolds from (2-Chlorophenyl)aminoacetic Acid Derivatives

Heterocyclic SystemGeneral Synthetic ApproachPotential Significance
BenzodiazepinesCyclocondensation with o-phenylenediamine (B120857) derivatives.Core structures in anxiolytic and anticonvulsant drugs.
QuinoxalinesReaction with o-phenylenediamines.Found in various biologically active compounds, including antibiotics.
Indoles and OxindolesIntramolecular cyclization reactions.Privileged structures in medicinal chemistry with a wide range of biological activities.
ThiazolidinonesReaction with mercaptoacetic acid.Scaffolds with reported anticancer and antimicrobial activities.

While specific examples utilizing (2-Chlorophenyl)aminoacetic acid are not readily found, the reactivity of the parent structure suggests its utility in combinatorial chemistry for the generation of libraries of diverse heterocyclic compounds for screening purposes.

Exploration of (2-Chlorophenyl)aminoacetic Acid in Medicinal Chemistry Research as a Core Scaffold

The (2-Chlorophenyl)aminoacetic acid structure can be considered a "core scaffold" in medicinal chemistry. This means it provides a fundamental framework upon which various substituents can be attached to create a library of new chemical entities with potential therapeutic applications. The 2-chlorophenyl group is a common feature in many drugs, often influencing the compound's pharmacokinetic and pharmacodynamic properties.

The general approach in using such a scaffold involves:

Synthesis of a Library of Analogs: By modifying the carboxylic acid and the phenyl ring, a diverse set of compounds can be generated.

Screening for Biological Activity: This library is then tested against various biological targets (e.g., enzymes, receptors) to identify "hit" compounds.

Lead Optimization: The "hit" compounds are then further modified to improve their potency, selectivity, and drug-like properties, leading to "lead" compounds for further development.

Although specific examples for the 2-chloro isomer are scarce in the literature, related structures have been investigated for various therapeutic areas. For example, derivatives of (4-chlorophenyl)amino-containing compounds have been explored for their potential as anticancer agents. One study focused on thiazolidinone derivatives synthesized from a related chloro-phenyl containing scaffold, which showed antiproliferative activity in human leukemia cell lines. bohrium.com

Table 2: Potential Therapeutic Targets for Derivatives of (2-Chlorophenyl)aminoacetic Acid

Therapeutic AreaPotential Molecular Target(s)Rationale
OncologyKinases, Apoptosis-related proteinsMany kinase inhibitors and apoptosis inducers contain chloro-phenyl motifs.
Infectious DiseasesBacterial or viral enzymesThe scaffold can be elaborated to mimic natural substrates or allosteric modulators.
InflammationCyclooxygenase (COX), Lipoxygenase (LOX)Arylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs).
Neurological DisordersReceptors and ion channels in the CNSThe lipophilic nature of the chlorophenyl group can facilitate blood-brain barrier penetration.

The development of new drugs often relies on the exploration of novel chemical space, and scaffolds like (2-Chlorophenyl)aminoacetic acid offer a starting point for such investigations.

Investigation of Biochemical Interactions and Potential Biological Target Modulation

The potential biochemical interactions of (2-Chlorophenyl)aminoacetic acid and its derivatives are largely inferred from the behavior of similar molecules. As an amino acid derivative, it could potentially interact with enzymes that process natural amino acids.

Enzyme Inhibition: The carboxylic acid and amide functionalities can form hydrogen bonds and electrostatic interactions with the active sites of enzymes. The chlorophenyl group can engage in hydrophobic and van der Waals interactions. This combination of interactions could lead to the inhibition of certain enzymes. For instance, some synthetic amino acid derivatives have been shown to inhibit digestive enzymes like α-glucosidase and pancreatic lipase (B570770), suggesting potential applications in managing metabolic disorders. echemi.com

Receptor Binding: Derivatives of this scaffold could be designed to bind to specific receptors. The structural flexibility and the presence of key functional groups allow for the synthesis of ligands that can fit into the binding pockets of various receptors.

Protein-Protein Interaction Modulation: Some small molecules can interfere with protein-protein interactions, which are crucial in many disease pathways. The (2-Chlorophenyl)aminoacetic acid scaffold could be elaborated to present functionalities that disrupt such interactions.

It is important to note that without specific experimental data on (2-Chlorophenyl)aminoacetic acid, these are theoretical possibilities based on the principles of medicinal chemistry and chemical biology.

Application in Materials Science Research (e.g., polymer synthesis, ligand design)

In materials science, molecules with specific functional groups can be used as monomers for polymerization or as ligands for the creation of coordination polymers and metal-organic frameworks (MOFs).

Polymer Synthesis: The carboxylic acid group of (2-Chlorophenyl)aminoacetic acid could potentially be used in condensation polymerization to form polyesters or polyamides. The properties of the resulting polymer would be influenced by the rigid chlorophenyl group and the polar amide linkage. Such polymers might have interesting thermal or mechanical properties.

Ligand Design for Coordination Chemistry: The carboxylic acid and the amide oxygen can act as coordination sites for metal ions. wikipedia.org As a bidentate ligand, (2-Chlorophenyl)aminoacetic acid could form complexes with various transition metals. wikipedia.org The properties of these metal complexes, such as their catalytic activity, magnetic properties, or luminescence, would depend on the nature of the metal ion and the coordination geometry. These complexes could find applications in catalysis or as building blocks for more complex supramolecular structures.

Table 3: Potential Applications in Materials Science

Application AreaRole of (2-Chlorophenyl)aminoacetic AcidPotential Material Properties
Specialty PolymersMonomer in polycondensation reactions.Enhanced thermal stability, specific optical properties.
Metal-Organic Frameworks (MOFs)Organic linker.Porous materials for gas storage, separation, or catalysis.
Coordination PolymersLigand for metal ions.Materials with interesting magnetic, optical, or electrical properties.
CatalysisLigand for catalytically active metal centers.Homogeneous or heterogeneous catalysts for organic transformations.

While the direct application of (2-Chlorophenyl)aminoacetic acid in materials science is not well-documented, the broader class of N-aryl oxamic acids has been explored in synthetic methodologies that could be relevant to materials synthesis. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 2 Chlorophenyl Aminoacetic Acid

Uncharted Synthetic Territories and Scalability Challenges

The synthesis of N-aryl oxamic acids, including (2-Chlorophenyl)aminoacetic acid, has traditionally relied on the coupling of amines with oxalic acid derivatives. rsc.org While effective at a lab scale, these methods can present challenges. Future synthetic explorations are venturing into more sophisticated and sustainable territories, driven by the need for milder conditions, greater efficiency, and improved scalability.

One promising frontier is the advancement of metal-catalyzed cross-coupling reactions . The copper-catalyzed Ullmann-Goldberg coupling of aryl halides with oxamates, for instance, offers a direct route to N-aryl oxamates, which can then be hydrolyzed to the desired oxamic acid. researchgate.net A significant challenge in this area is preventing product degradation under the often harsh, basic conditions required. researchgate.net Future research will likely focus on developing novel ligand systems and catalysts that operate under milder conditions and are more tolerant of a diverse range of functional groups.

Table 1: Comparison of Synthetic Methodologies for N-Aryl Oxamic Acid Derivatives

Method Description Potential Advantages Scalability Challenges
Traditional Amidation Reaction of an amine (2-chloroaniline) with an oxalic acid derivative (e.g., monoester). rsc.org Readily available starting materials, straightforward procedure. Can require harsh conditions; potential for side reactions.
Ullmann-Goldberg Coupling Copper-catalyzed reaction between an aryl halide and an oxamate (B1226882), followed by hydrolysis. researchgate.net Direct C-N bond formation, applicable to various aryl halides. Requires basic conditions that can degrade the product; catalyst removal.
Mechanochemistry Solvent-free synthesis in a ball mill, often using a copper mediator for C-N cross-coupling. researchgate.net Rapid, high-yielding, solvent-free (green chemistry), scalable. researchgate.net Potential for iron contamination from steel milling jars affecting purity. researchgate.net
Electrochemical Synthesis Anodic oxidation of oxamic acids to generate reactive intermediates for further transformations. alchempharmtech.com Avoids harsh chemical oxidants; potential for flow chemistry scale-up. alchempharmtech.com Requires specialized equipment; optimization of reaction parameters.
Mechanochemistryresearchgate.netresearchgate.net

Furthermore, flow electrochemistry is an emerging area that demonstrates significant scale-up feasibility. alchempharmtech.com The anodic oxidation of oxamic acids can produce carbamoyl (B1232498) fluorides, showcasing a method to generate reactive intermediates under mild conditions. alchempharmtech.com Adapting such electrochemical strategies for the direct synthesis of (2-Chlorophenyl)aminoacetic acid could overcome scalability hurdles associated with batch processing and the use of hazardous reagents.

Advanced Mechanistic and Kinetic Studies

While the synthesis of (2-Chlorophenyl)aminoacetic acid is established, a detailed, advanced understanding of its reaction mechanisms and kinetics is still developing. Future research is expected to move beyond classical kinetic analyses to incorporate computational modeling and the study of novel reactive intermediates.

A key area for investigation is the chemistry of carbamoyl radicals . N-aryl oxamic acids are excellent precursors for these radicals through oxidative decarboxylation, which can be triggered thermally, photochemically, or electrochemically. rsc.org This process is mild and efficient compared to other methods of generating these nucleophilic radicals. rsc.org Advanced studies could focus on:

Computational DFT (Density Functional Theory) Modeling: To map the energy profiles of radical formation and subsequent reactions. Computational simulations have already been used to unravel the oxidative degradation pathways of oxalic acid, a key precursor, providing a rationale for its reactivity. medchemexpress.com

Time-Resolved Spectroscopy: To directly observe and characterize the transient carbamoyl radical species, providing crucial data on their lifetime and reactivity.

Kinetic Analysis of Novel Reactions: Recent discoveries, such as the visible-light-induced 1,4-aryl migration via C(aryl)-N bond cleavage in N-aryl oxamic acid derivatives, open new avenues for mechanistic exploration. researchgate.netnih.gov Detailed kinetic studies of these transformations will be essential to optimize reaction conditions and expand their synthetic utility.

These advanced studies will not only provide fundamental insights but also enable the rational design of new synthetic transformations utilizing (2-Chlorophenyl)aminoacetic acid and related compounds as versatile chemical building blocks.

Interdisciplinary Applications in Chemical Biology and Materials Science

The bifunctional nature of (2-Chlorophenyl)aminoacetic acid, possessing both a carboxylic acid and an amide linkage to an aromatic ring, makes it an intriguing candidate for applications beyond traditional organic synthesis.

In Chemical Biology: The structural similarity to amino acids suggests potential roles as bioactive molecules. N-aryl amino acids are actively being investigated as potential antibacterial agents. mdpi.com This opens the possibility of exploring (2-Chlorophenyl)aminoacetic acid and its derivatives as scaffolds for new therapeutic agents. Furthermore, related hydroxamic acids are known to be effective enzyme inhibitors due to their ability to chelate metal ions in active sites. nih.gov This suggests a research avenue for designing derivatives of (2-Chlorophenyl)aminoacetic acid as potential inhibitors for metalloenzymes.

In Materials Science: The compound's structure is inherently suited for polymer synthesis. Molecules containing both an amino group and a carboxylic acid are the fundamental building blocks of polyamides . britannica.com The structure of (2-Chlorophenyl)aminoacetic acid makes it a potential AB-type monomer for creating functional polyamides with unique properties conferred by the chlorophenyl group. The synthesis of polyamides from various amino acid derivatives has been explored to create biodegradable and biocompatible materials. nih.gov

Table 2: Potential Interdisciplinary Applications

Field Potential Application Rationale based on Related Compounds
Chemical Biology Antibacterial Agents N-aryl amino acids show promising antibacterial potential. mdpi.com
Enzyme Inhibitors Related hydroxamic acids act as inhibitors for metalloenzymes. nih.gov
Materials Science Polyamide Monomers Bifunctional amino acid derivatives are used to synthesize functional polyamides. britannica.comnih.gov
Polyurethane Precursors Oxidative decarboxylation of polyoxamic acids can generate polyisocyanates for polyurethane synthesis. rsc.org
MOF Ligands Carboxylic acids and nitrogen-containing heterocycles are common ligands for Metal-Organic Frameworks (MOFs). ossila.com

Moreover, research has shown that polyoxamic acids can undergo oxidative decarboxylation to generate polyisocyanates in situ, which then react with polyols to form polyurethanes. rsc.org This novel pathway, which produces CO2 as a blowing agent, could be adapted to create self-blown polyurethane foams. The use of (2-Chlorophenyl)aminoacetic acid as a monomer in such a process could lead to novel polyurethane materials with tailored properties.

Finally, the field of Metal-Organic Frameworks (MOFs) offers another exciting possibility. MOFs are constructed from metal nodes linked by organic ligands, which often contain carboxylic acid functional groups. ossila.com The structure of (2-Chlorophenyl)aminoacetic acid makes it a candidate as a functional ligand for creating novel MOFs with potential applications in catalysis, gas storage, or separation. rsc.orgresearchgate.net

Development of Analytical Standards and Reference Materials

As the applications for (2-Chlorophenyl)aminoacetic acid expand, particularly into regulated areas like pharmaceuticals, the need for well-characterized analytical standards and reference materials becomes paramount. Reference standards are highly purified substances used as a benchmark to confirm the identity, purity, quality, and strength of drug substances and products. researchgate.net

The development of a certified reference standard for (2-Chlorophenyl)aminoacetic acid is a critical future step. This is particularly important for distinguishing it from its isomers, such as (3-chlorophenyl)aminoacetic acid and (4-chlorophenyl)aminoacetic acid, the latter of which is already available as a reference standard for pharmaceutical testing. alchempharmtech.combiosynth.com

The process of establishing a reference standard involves:

High-Purity Synthesis: Developing and validating a synthetic route that consistently produces the material with very high purity.

Comprehensive Characterization: Utilizing multiple analytical techniques (e.g., NMR, MS, HPLC, elemental analysis) to unequivocally confirm the structure and identify any impurities. biosynth.com

Stability Studies: Assessing the compound's stability under various storage conditions to establish a retest date and ensure its integrity over time. nih.gov

The availability of such a standard is crucial for quality control in any potential large-scale manufacturing process and for ensuring the accuracy and reliability of analytical methods used in research and development. researchgate.net It serves as the foundation for validating assays that quantify the compound and its potential impurities in raw materials, intermediates, and final products. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (2-Chlorophenyl)aminoacetic acid in academic research?

The compound can be synthesized via photostimulated reactions in polar aprotic solvents like DMSO. For example, irradiation of intermediates (e.g., iodophenyl acetates) with carbanions under controlled conditions (60 min, ambient temperature) generates ε-oxo acid precursors. Subsequent acid-catalyzed cyclization or functionalization steps (e.g., adding ammonium acetate in glacial acetic acid) can yield the target compound. Work-up often involves extraction with EtOAc to isolate the product . Oxidation of related chlorophenyl aldehydes (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) using K₂Cr₂O₇ in acidic conditions may also provide a pathway to analogous oxoacetic acid derivatives .

Q. How can researchers characterize (2-Chlorophenyl)aminoacetic acid using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, the ¹H NMR spectrum of a structurally related compound (2-((5-(2-chlorophenyl)thiazol-2-yl)amino)-2-oxoethoxy acetic acid) shows distinct peaks for aromatic protons (δ 7.84–7.41 ppm), methylene groups (δ 4.34–4.20 ppm), and exchangeable protons (δ 12.28 ppm for carboxylic acid). Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (e.g., m/z 325.8 [M-H]⁻) .

Q. What solvent systems and reaction conditions enhance the stability of (2-Chlorophenyl)aminoacetic acid during synthesis?

Polar aprotic solvents like DMSO or acetonitrile are preferred for reactions involving oxoacetic acid derivatives due to their ability to stabilize reactive intermediates. Acidic conditions (e.g., glacial acetic acid) are often used to protonate amino groups and prevent unwanted side reactions. Avoid aqueous environments unless the compound is stabilized as a sodium salt (e.g., sodium oxamate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the chlorophenyl group?

Steric and electronic effects significantly influence reactivity. For example, electron-withdrawing groups (e.g., -Cl at the 2-position) may slow nucleophilic substitution due to reduced aromatic ring activation. Systematic variation of substituents (e.g., 3-chloro vs. 4-chloro) paired with DFT calculations can help identify optimal positions for functionalization. Comparative kinetic studies under identical conditions (solvent, temperature) are recommended .

Q. What are the challenges in interpreting biological activity data for (2-Chlorophenyl)aminoacetic acid?

The compound’s potential as an enzyme inhibitor or receptor ligand requires rigorous validation. For instance, false positives in enzyme assays may arise from non-specific interactions with thiol groups. Use control experiments with structurally similar but inactive analogs (e.g., sodium oxamate) to distinguish specific binding. LC-MS/MS or isotopic labeling can track metabolic stability in vitro .

Q. How do reaction mechanisms differ between oxidation and reduction pathways for chlorophenyl-oxoacetic acid derivatives?

Oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde to 2-(3-chlorophenyl)-2-oxoacetic acid proceeds via radical intermediates in acidic media (K₂Cr₂O₇/H⁺), while reduction with NaBH₄ targets the ketone group, yielding 2-hydroxy derivatives. Mechanistic studies using ESR spectroscopy or trapping agents (e.g., TEMPO) can elucidate radical vs. ionic pathways .

Data Analysis & Methodological Questions

Q. How should researchers address conflicting spectral data for (2-Chlorophenyl)aminoacetic acid?

Contradictions in NMR or MS data may arise from impurities or tautomeric forms. For example, enol-keto tautomerism in oxoacetic acid derivatives can produce split peaks. Use high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. Compare data with structurally validated analogs (e.g., ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate, δ 4.34 ppm for -OCH₂-) .

Q. What strategies optimize the scalability of (2-Chlorophenyl)aminoacetic acid synthesis for preclinical studies?

Photochemical reactions often face scalability challenges due to light penetration limits. Consider flow reactors with UV-LED arrays to improve efficiency. For stepwise syntheses, replace chromatographic purification with crystallization (e.g., using EtOAc/hexane mixtures). Monitor reaction progress via inline IR spectroscopy to minimize side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.